(R)-2-mercaptobutanoic acid
CAS No.:
Cat. No.: VC14130748
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8O2S |
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Molecular Weight | 120.17 g/mol |
IUPAC Name | (2R)-2-sulfanylbutanoic acid |
Standard InChI | InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
Standard InChI Key | CFPHMAVQAJGVPV-GSVOUGTGSA-N |
Isomeric SMILES | CC[C@H](C(=O)O)S |
Canonical SMILES | CCC(C(=O)O)S |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Properties
(R)-2-Mercaptobutanoic acid (IUPAC name: (2R)-2-sulfanylbutanoic acid) has the molecular formula C₄H₈O₂S and a molecular weight of 120.17 g/mol . The compound’s chiral center at the second carbon atom gives rise to two enantiomers: the (R)- and (S)-forms. While PubChem lists the CAS number 1242881-37-3 for the (S)-enantiomer , ChemicalBook associates this CAS number with the (R)-form . This discrepancy underscores the importance of verifying stereochemical assignments through authoritative databases or experimental methods such as X-ray crystallography.
The compound’s structure features a carboxylic acid group and a thiol moiety, both of which contribute to its reactivity. The thiol group enables participation in disulfide bond formation and metal chelation, while the carboxylic acid allows for salt formation or esterification .
Spectroscopic and Computational Data
These descriptors facilitate computational modeling and database searches, aiding in the compound’s identification in complex mixtures.
Synthesis and Industrial Production
Synthetic Routes
(R)-2-Mercaptobutanoic acid can be synthesized through several methods:
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Asymmetric Reduction: Catalytic hydrogenation of 2-ketobutanoic acid derivatives using chiral catalysts .
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Enzymatic Resolution: Lipase-mediated hydrolysis of racemic thioesters to yield enantiomerically pure products .
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Chiral Pool Synthesis: Starting from naturally occurring chiral precursors like L-cysteine, followed by chain elongation and functional group interconversion .
Industrial-scale production often employs asymmetric catalysis due to its scalability and cost-effectiveness. Key suppliers include Jinan Carbotang Biotech and TCI (Shanghai) Chemical Trading Co., Ltd., which offer the compound at purities exceeding 95% .
Challenges in Synthesis
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Thiol Oxidation: The -SH group is prone to oxidation, necessitating inert atmospheres or stabilizing agents during synthesis .
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Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) requires precise control over reaction conditions, as minor impurities can significantly impact biological activity .
Physicochemical Properties
The compound’s solubility in organic solvents (e.g., ethanol, DMSO) exceeds its aqueous solubility, influencing its formulation in pharmaceutical applications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block in synthesizing:
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Thiol-Containing Drugs: E.g., ACE inhibitors and antiretroviral agents .
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Radioprotectors: Derivatives mitigate radiation-induced cellular damage in preclinical models .
Chemical Synthesis
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Ligand in Catalysis: Chelates transition metals in asymmetric hydrogenation reactions .
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Crosslinking Agent: Modifies polymers to enhance mechanical strength or biodegradability .
Comparative Analysis of Related Mercapto Acids
The branched structure of 2-mercaptoisobutyric acid reduces steric hindrance, enhancing its metal-chelating capacity compared to the linear (R)-2-mercaptobutanoic acid.
Future Research Directions
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Enantioselective Catalysis: Developing novel catalysts to improve synthetic efficiency.
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Drug Delivery Systems: Exploring thiol-mediated cellular uptake for targeted therapies.
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Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.
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